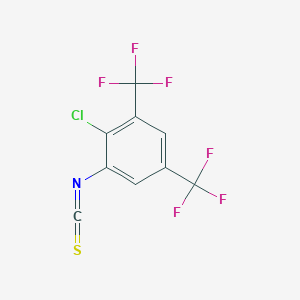

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

Description

3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS: 23165-29-9) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₃F₆NS and a molecular weight of 271.19 g/mol . It is characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring and an isothiocyanate (-NCS) functional group. Key physical properties include a boiling point of 109–110°C at 35 mm Hg, a density of 1.485 g/cm³, and a flash point of 108°C . The compound is highly reactive due to the electron-withdrawing -CF₃ groups, which enhance the electrophilicity of the isothiocyanate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

It is moisture-sensitive and hydrolyzes in water, requiring storage under inert gas (e.g., argon) in tightly sealed containers away from alcohols, amines, and oxidizers . Safety data indicate it is hazardous (Hazard Class 8), causing skin burns, eye damage, and toxicity upon inhalation, ingestion, or dermal exposure .

Properties

Molecular Formula |

C9H2ClF6NS |

|---|---|

Molecular Weight |

305.63 g/mol |

IUPAC Name |

2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H |

InChI Key |

HBIFXQITXCULBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Preparation Methods for Aromatic Isothiocyanates

Aromatic isothiocyanates, including 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate, are commonly synthesized by the conversion of the corresponding aromatic amines into isothiocyanates. Two widely employed methods are:

Thiophosgene Method : The aromatic amine is reacted with thiophosgene in a biphasic system (organic solvent and aqueous base) at room temperature. This reaction typically involves slow addition of thiophosgene to a stirred mixture of the amine and base, followed by extraction and purification steps. The organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica gel.

1,1’-Thiocarbonyl Diimidazole Method : The amine is treated with 1,1’-thiocarbonyl diimidazole in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, water is added to quench and facilitate work-up. This method is advantageous due to milder conditions and fewer hazardous reagents compared to thiophosgene.

Both methods are adaptable to a variety of substituted aromatic amines, including those bearing electron-withdrawing groups such as trifluoromethyl and chloro substituents.

Specific Preparation of this compound

While direct literature on the preparation of this exact compound is limited, the general procedures for similar aromatic isothiocyanates can be applied. The precursor amine, 3,5-bis(trifluoromethyl)-2-chloroaniline, can be subjected to the following:

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1 | 3,5-Bis(trifluoromethyl)-2-chloroaniline | Starting aromatic amine |

| 2 | Thiophosgene (1.2 equiv), saturated aqueous NaHCO3, dichloromethane, room temperature, 1 h | Slow addition of thiophosgene to the biphasic system under stirring; base neutralizes HCl formed |

| 3 | Extraction with dichloromethane (3 × 30 mL), drying over anhydrous sodium sulfate | Isolation of organic phase containing isothiocyanate |

| 4 | Concentration under reduced pressure | Removal of solvent |

| 5 | Purification by silica gel column chromatography | To obtain pure this compound |

Alternatively, the amine can be reacted with 1,1’-thiocarbonyl diimidazole (1.2 equiv) in dichloromethane at room temperature for 1 hour, followed by aqueous work-up and purification.

Reaction Optimization and Yields

The thiophosgene method typically affords good to excellent yields (often >70%) for aromatic isothiocyanates, although yields can vary depending on substituents and reaction conditions.

The 1,1’-thiocarbonyl diimidazole method is milder and avoids the use of toxic thiophosgene, often resulting in comparable yields and easier handling.

Reaction times are generally short (about 1 hour), and purification by column chromatography is effective to isolate the target isothiocyanate.

Analytical and Characterization Data

The products are typically characterized by ^1H NMR, ^13C NMR, and ^19F NMR (for trifluoromethyl groups), confirming the presence of isothiocyanate functionality and aromatic substitution pattern.

Mass spectrometry and IR spectroscopy are also used to confirm the isothiocyanate group (notably the characteristic N=C=S stretch around 2100 cm^-1).

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Thiophosgene method | Thiophosgene, aqueous NaHCO3, CH2Cl2 | Room temp, 1 h | High yield, well-established | Toxic reagent, requires careful handling | 70-90% |

| 1,1’-Thiocarbonyl diimidazole method | 1,1’-Thiocarbonyl diimidazole, CH2Cl2 | Room temp, 1 h | Mild conditions, safer reagent | Slightly more expensive reagent | 65-85% |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.

Major Products Formed

Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

Carbamates: Formed by the reaction with alcohols.

Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C9H2ClF6NS and a molecular weight of 305.63 g/mol. Its structure features two trifluoromethyl groups and a chlorine atom on a phenyl ring, contributing to its unique reactivity profile. The isothiocyanate functional group (-N=C=S) allows for nucleophilic substitution reactions, making it useful for synthesizing thioureas and other derivatives. The presence of trifluoromethyl groups enhances the electrophilic nature of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Pharmaceutical Intermediate

One of the primary applications of 3,5-bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is as a pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds, including:

- Thiourea Derivatives : These derivatives have shown potential biological significance and are synthesized through reactions with amines and alcohols.

- Thiazole Analogues : The compound has been used in the modification of thiazole derivatives, which are known for their biological activities, including anti-cancer properties .

Analytical Chemistry

This compound serves as a reagent for the derivatization of biogenic amines such as histamine, tyramine, and tryptamine. This application simplifies the analysis process by eliminating the need for purification steps prior to detection. The derivatives formed can be analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Biogenic Amines Analysis

A study demonstrated the use of this compound to analyze biogenic amines in beverages. The optimized procedures resulted in good reproducibility and accuracy for determining amine concentrations, showcasing its utility in food chemistry .

Interaction Studies in Biological Research

The compound's ability to form covalent bonds with nucleophiles makes it valuable for studying protein interactions and modifications. Research has indicated its effectiveness in creating thiourea derivatives that may possess significant biological activity, thus contributing to drug discovery and development efforts .

Synthesis of Thioamides

The compound has been employed in synthesizing thioamides through reactions with electron-rich arenes under optimized conditions. For example, reactions involving this compound have yielded thioamides with high efficiency (up to 99% yield), highlighting its effectiveness in organic synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediate | Used to synthesize thiourea derivatives and thiazole analogues | Potential anti-cancer properties identified |

| Analytical Chemistry | Derivatization reagent for biogenic amines | Effective analysis with LC-MS/MS and NMR |

| Biological Interaction Studies | Forms covalent bonds with nucleophiles | Valuable tool for studying protein modifications |

| Synthesis of Thioamides | High-yield synthesis from reactions with electron-rich arenes | Yields up to 99% reported |

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Key Observations :

- The -CF₃ groups in 3,5-bis(trifluoromethyl)phenyl isothiocyanate significantly increase its molecular weight and steric bulk compared to simpler aryl isothiocyanates like 4-chlorophenyl derivatives .

- Electron-withdrawing groups (-CF₃, -Br, -Cl) enhance the electrophilicity of the -NCS group, accelerating nucleophilic addition reactions (e.g., with amines) .

Reaction Yields and Conditions

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate reacts with 3-amino-2-chloropyridine to form thiazolo[5,4-b]pyridines in 54% yield under microwave activation .

- In contrast, 3-bromophenyl isothiocyanate forms thiourea derivatives with methylamine in 87% yield under similar conditions, highlighting the superior reactivity of the -CF₃-substituted compound due to stronger electron-withdrawing effects .

- Benzyl isothiocyanate exhibits lower reactivity in acaricidal applications, with an LC₅₀ of 0.62 µg/cm² compared to 0.93–1.41 µg/cm² for 3,5-bis(trifluoromethyl)phenyl isothiocyanate .

Spectroscopic Signatures

- The ν(C=S) stretching frequency in IR spectra for 3,5-bis(trifluoromethyl)phenyl thiourea derivatives appears at 1275–1281 cm⁻¹ , consistent with other aryl isothiocyanates .

- ¹H NMR signals for aromatic protons in -CF₃-substituted compounds are deshielded (δ 7.34–8.41 ppm) compared to non-fluorinated analogs .

Biological Activity

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate (C9H2ClF6NS) is a highly fluorinated aromatic compound notable for its biological activity, particularly in the context of cancer research and biochemical interactions. This compound features two trifluoromethyl groups and a chlorine atom on a phenyl ring, contributing to its unique reactivity profile. The isothiocyanate functional group (-N=C=S) allows it to engage in nucleophilic substitution reactions, making it a valuable tool in pharmacological studies.

- Molecular Formula : C9H2ClF6NS

- Molecular Weight : 305.63 g/mol

- Appearance : Clear yellow liquid

- Reactivity : Hydrolyzes in water; participates in nucleophilic substitutions leading to thiourea derivatives.

Cytotoxicity and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds containing this structure can induce apoptosis in colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines. The IC50 values for these compounds often fall below 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin.

Table 1: Cytotoxic Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 1 | SW480 | 1.5 | High |

| Compound 2 | SW620 | 8.9 | Very High |

| Compound 3 | PC3 | 7.6 | Moderate |

The mechanisms underlying this cytotoxicity include the induction of late apoptosis and necrosis, as well as the inhibition of key kinases involved in cancer cell survival pathways .

The biological activity of isothiocyanates is often attributed to their ability to form covalent bonds with nucleophiles such as proteins and nucleic acids. This reactivity can lead to modifications that disrupt cellular functions and promote apoptosis. For instance, studies have demonstrated that certain derivatives can inhibit the activity of AbI kinase in chronic myeloid leukemia cells, leading to programmed cell death .

Case Studies

-

Study on Colon Cancer Cells :

A recent investigation evaluated the cytotoxic effects of several thiourea derivatives derived from this compound on colon cancer cells. The study found that these compounds significantly reduced cell viability by up to 93% at optimal concentrations . -

Reactivity with Biological Molecules :

Another study explored the reactivity of this compound with biogenic amines such as histamine and tyramine. The results indicated that the compound could effectively derivatize these amines for analysis using LC-MS/MS techniques, showcasing its utility beyond direct cytotoxic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-bis(trifluoromethyl)-2-chlorophenyl isothiocyanate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiocyanation of pre-functionalized aryl halides. For example, equimolar reactions of substituted aryl chlorides with ammonium thiocyanate in aprotic solvents (e.g., 1,4-dioxane) under reflux (60–80°C) yield isothiocyanates. Isolation typically involves filtration after precipitation in ice/water . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts like ammonium salts.

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound, and what key peaks indicate functional group integrity?

- Methodology :

- IR Spectroscopy : The isothiocyanate group (-NCS) exhibits a strong absorption band near 2050–2100 cm⁻¹. Trifluoromethyl (-CF₃) groups show peaks at 1150–1250 cm⁻¹ (C-F stretching) .

- NMR : In H NMR, aromatic protons appear as a singlet (for symmetric CF₃ groups) at δ 7.5–8.0 ppm. F NMR shows two distinct peaks for the CF₃ groups at δ -60 to -65 ppm .

Q. What are the reactivity trends of this compound with nucleophiles (e.g., amines, alcohols)?

- Methodology : The electrophilic -NCS group reacts readily with primary amines to form thioureas, as demonstrated in derivatization studies of amino-functionalized surfaces. Reaction progress is monitored via TLC or HPLC, with product isolation via column chromatography. Steric hindrance from the 2-chloro and 3,5-CF₃ groups may slow kinetics, requiring elevated temperatures (40–60°C) .

Q. What precautions are critical for handling and storing this moisture-sensitive compound?

- Methodology : Store under inert gas (argon) at 0–6°C to prevent hydrolysis. Use anhydrous solvents and gloveboxes for manipulations. Hydrolysis generates toxic HCN and COS gases, necessitating fume hoods and PPE (gloves, goggles) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., entropy, heat capacity) of this compound vary with temperature, and what implications do these trends have for high-temperature applications?

- Methodology : A theoretical study shows that entropy (S), heat capacity (Cp), and enthalpy change (ΔH) increase with temperature. For instance, S rises exponentially from 50 J/mol·K at 0°C to >300 J/mol·K at 1000°C, while Cp increases linearly. These data suggest limited thermal stability above 200°C, necessitating short reaction times or low-temperature protocols for synthetic applications .

Q. How can researchers resolve contradictions in reported reactivity or stability data across studies?

- Methodology : Discrepancies often arise from impurities (e.g., residual solvents) or moisture exposure. Validate purity via elemental analysis and GC-MS. Reproduce experiments under strictly anhydrous conditions, and cross-reference with computational studies (e.g., DFT calculations) to predict reactivity trends .

Q. What strategies optimize derivatization efficiency for amino-functionalized surfaces using this isothiocyanate?

- Methodology : For self-assembled monolayers (SAMs):

- Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Employ a 1:2 molar ratio (isothiocyanate:amine) to account for steric hindrance.

- Monitor surface coverage via XPS or AFM to confirm thiourea bond formation .

Q. How does the electronic influence of the 2-chloro and 3,5-CF₃ substituents affect regioselectivity in cross-coupling reactions?

- Methodology : The electron-withdrawing CF₃ groups deactivate the aryl ring, directing electrophilic attacks to the para position relative to the -NCS group. Computational studies (e.g., Hammett σ constants) predict reduced nucleophilic aromatic substitution rates compared to non-fluorinated analogs. Experimental validation involves competitive reactions with model nucleophiles (e.g., NaSH) .

Q. What comparative advantages does this compound offer over similar isothiocyanates (e.g., phenyl or 4-CF₃ derivatives) in organocatalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.